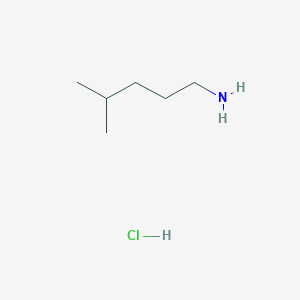
3-(4-oxoquinazolin-3(4H)-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-oxoquinazolin-3(4H)-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide is a synthetic organic compound that features a quinazolinone core linked to a triazole ring through a phenyl-ethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-oxoquinazolin-3(4H)-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved by cyclization of anthranilic acid derivatives with formamide or its equivalents under reflux conditions.
Attachment of the Triazole Ring:
Linking the Phenyl-Ethyl Chain: The phenyl-ethyl chain is usually attached through nucleophilic substitution reactions, where the quinazolinone core is functionalized with a suitable leaving group, followed by reaction with the phenyl-ethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for the CuAAC reaction to improve yield and efficiency, and employing automated synthesis platforms to streamline the multi-step process.
Types of Reactions:
Oxidation: The quinazolinone core can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives.
Reduction: Reduction of the quinazolinone can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the corresponding dihydroquinazolinone.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, especially at the nitrogen atoms, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in methanol.
Substitution: Alkyl halides, sulfonates, under basic conditions with solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Quinazoline derivatives.
Reduction: Dihydroquinazolinone.
Substitution: Alkylated triazole derivatives.
Applications De Recherche Scientifique
Chemistry: This compound serves as a versatile intermediate in organic synthesis, allowing for the construction of complex molecular architectures.
Biology: In biological research, it is used to study enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: The compound is investigated for its potential as an anticancer agent, antimicrobial agent, and in the treatment of neurological disorders.
Industry: In the pharmaceutical industry, it is used as a lead compound for drug development, particularly in the design of kinase inhibitors and other enzyme-targeted therapies.
Mécanisme D'action
The mechanism of action of 3-(4-oxoquinazolin-3(4H)-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide involves binding to specific molecular targets such as enzymes or receptors. The quinazolinone core can mimic the structure of natural substrates or inhibitors, allowing it to interact with active sites of enzymes, thereby inhibiting their activity. The triazole ring enhances binding affinity and specificity through additional hydrogen bonding and hydrophobic interactions.
Comparaison Avec Des Composés Similaires
4-oxoquinazoline derivatives: These compounds share the quinazolinone core and exhibit similar biological activities.
1,2,3-triazole derivatives: These compounds contain the triazole ring and are known for their diverse pharmacological properties.
Uniqueness: The unique combination of the quinazolinone core and the triazole ring in 3-(4-oxoquinazolin-3(4H)-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide provides a distinct scaffold that can be tailored for specific biological targets, offering a versatile platform for drug development.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and mechanism of action
Propriétés
IUPAC Name |
3-(4-oxoquinazolin-3-yl)-N-[1-phenyl-2-(triazol-2-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2/c28-20(10-13-26-15-22-18-9-5-4-8-17(18)21(26)29)25-19(14-27-23-11-12-24-27)16-6-2-1-3-7-16/h1-9,11-12,15,19H,10,13-14H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZMEGKDHGIPCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-((7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)ethanone](/img/structure/B2907289.png)

![3-Formyl-N-spiro[2.4]heptan-7-yl-1H-indole-6-carboxamide](/img/structure/B2907293.png)

![[2-(Trifluoromethyl)-1,3-oxazol-4-yl]methanamine hydrochloride](/img/structure/B2907296.png)



![2-cyclopropyl-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide](/img/structure/B2907300.png)
![3-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2907302.png)


![N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2-hydroxyethyl)-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2907309.png)
